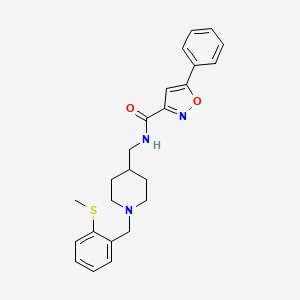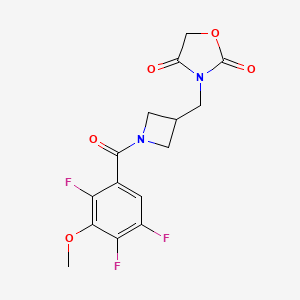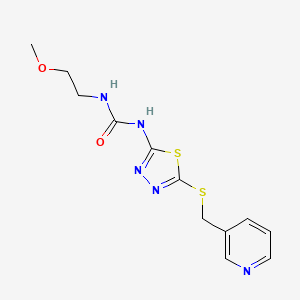
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is a complex organic compound that features a combination of sulfonamide, chromen, and cyclohexane carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Chromen Derivative: The chromen moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Introduction of the Sulfonamide Group: The methylsulfonamide group is introduced via sulfonation of a suitable precursor, followed by methylation.
Cyclohexane Carboxamide Formation: The cyclohexane carboxamide group is formed through the reaction of cyclohexanecarboxylic acid with an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the chromen moiety could interact with DNA or proteins. The cyclohexane carboxamide group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)butanamide: Similar structure but with a butanamide group instead of cyclohexanecarboxamide.
Uniqueness
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the cyclohexane carboxamide group, in particular, may enhance its stability and interaction with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-oxochromen-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(23,24)19-11-12-6-8-13(9-7-12)17(21)20-15-10-14-4-2-3-5-16(14)25-18(15)22/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYCEHYUWMDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)


![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)




![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)


![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)
